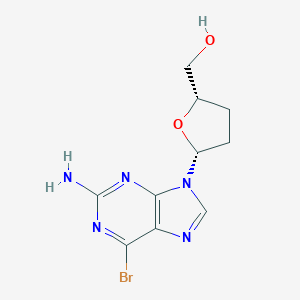
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine is a synthetic purine nucleoside analog that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine involves its incorporation into viral or cancer cell DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This compound is a nucleoside analog that mimics the structure of natural nucleosides, but with modifications that prevent further DNA synthesis.
Effets Biochimiques Et Physiologiques
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell growth, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine in lab experiments include its high potency, low toxicity, and ability to inhibit viral replication and cancer cell growth. However, its limitations include the potential for the development of drug resistance and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for the study of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine. These include further optimization of its pharmacokinetic properties, development of new analogs with improved potency and selectivity, and investigation of its potential as a therapeutic agent for other viral infections and cancer types. Additionally, its potential as a tool for studying DNA replication and repair mechanisms could also be explored.
Méthodes De Synthèse
The synthesis of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been achieved through several methods, including the Vorbrüggen method, the Hantzsch method, and the Koenigs-Knorr method. The Vorbrüggen method involves the condensation of 6-bromo-2-chloropurine with 2,3-dideoxy-D-ribose in the presence of a strong base. The Hantzsch method involves the reaction of 6-bromo-2-chloropurine with 2-deoxy-D-ribose in the presence of a reducing agent. The Koenigs-Knorr method involves the glycosylation of 6-bromo-2-chloropurine with a protected 2,3-dideoxy-D-ribose derivative.
Applications De Recherche Scientifique
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been studied extensively for its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
132194-22-0 |
|---|---|
Nom du produit |
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Formule moléculaire |
C10H12BrN5O2 |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clé InChI |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Autres numéros CAS |
132194-22-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





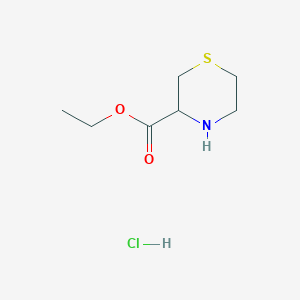
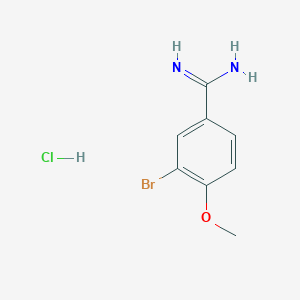
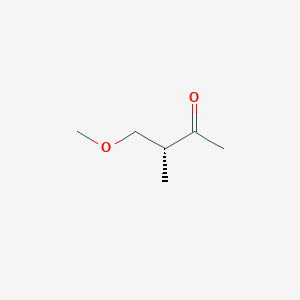
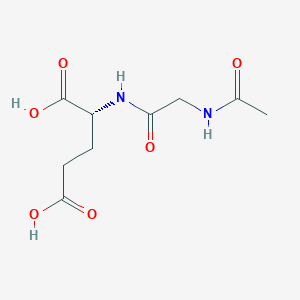
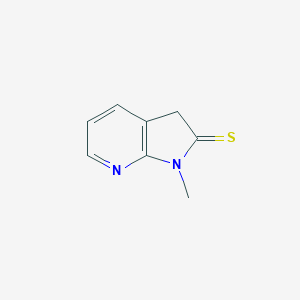
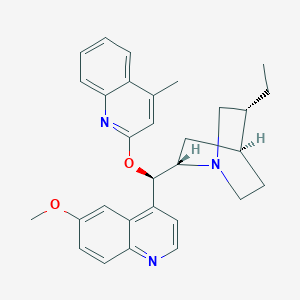
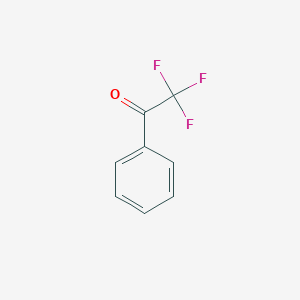
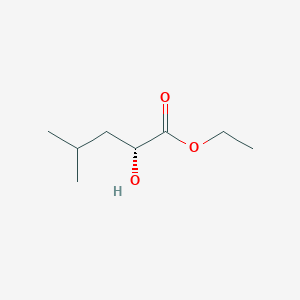
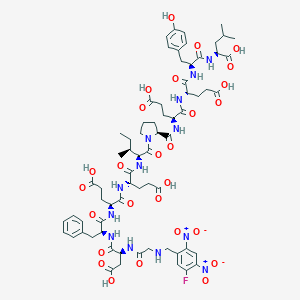
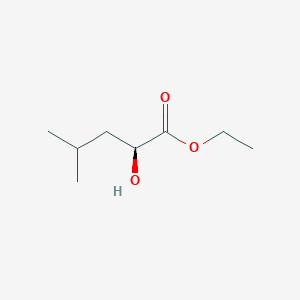
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)